molecular formula C7H3BrFNS B13430717 4-Bromo-3-fluoro-2-sulphanylbenzonitrile

4-Bromo-3-fluoro-2-sulphanylbenzonitrile

Katalognummer: B13430717
Molekulargewicht: 232.07 g/mol
InChI-Schlüssel: BUQTULQICLEVHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3-fluoro-2-sulphanylbenzonitrile is an organic compound with the molecular formula C7H3BrFN2S It is a derivative of benzonitrile, featuring bromine, fluorine, and sulphanyl (thiol) functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-sulphanylbenzonitrile typically involves multi-step reactions. One common method starts with the bromination of 3-fluorobenzonitrile using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures . The resulting intermediate is then subjected to further reactions to introduce the sulphanyl group.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, possibly using continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-3-fluoro-2-sulphanylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation of the sulphanyl group.

Major Products:

    Substituted Derivatives: Depending on the nucleophiles used in substitution reactions.

    Sulfoxides and Sulfones: From oxidation reactions.

Wissenschaftliche Forschungsanwendungen

4-Bromo-3-fluoro-2-sulphanylbenzonitrile has several applications in scientific research:

Wirkmechanismus

The exact mechanism of action for 4-Bromo-3-fluoro-2-sulphanylbenzonitrile in biological systems is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The sulphanyl group may play a crucial role in these interactions, potentially through the formation of disulfide bonds or other covalent modifications.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Bromo-3-fluoro-2-sulphanylbenzonitrile is unique due to the presence of the sulphanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable intermediate in the synthesis of various specialized compounds.

Eigenschaften

Molekularformel

C7H3BrFNS

Molekulargewicht

232.07 g/mol

IUPAC-Name

4-bromo-3-fluoro-2-sulfanylbenzonitrile

InChI

InChI=1S/C7H3BrFNS/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2,11H

InChI-Schlüssel

BUQTULQICLEVHK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1C#N)S)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.